molecular formula C8 H10 N4 O B1169192 Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1), CAS No. 123005-57-2

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1),

Cat. No.: B1169192
CAS No.: 123005-57-2
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Description

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is a complex chemical compound often utilized in various industrial and scientific applications. This compound is known for its surfactant properties, making it valuable in formulations requiring emulsification, solubilization, and stabilization. It is commonly used in the production of personal care products, pharmaceuticals, and as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. This reaction is carried out under controlled conditions, often in the presence of a catalyst such as sodium hydroxide. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using high-pressure reactors and continuous feed systems to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the ethoxylation reaction and minimize the formation of undesirable by-products.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular structure, with hydrophilic and hydrophobic regions, enables it to interact with various substances, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but lacks the glucopyranoside moiety.

    Polysorbates: Another class of surfactants with similar emulsifying properties but different chemical structures.

    Poly(oxyethylene) alkyl ethers: Similar surfactants with varying alkyl chain lengths.

Uniqueness

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is unique due to the presence of the methyl D-glucopyranoside moiety, which imparts specific solubility and stability characteristics. This makes it particularly useful in applications requiring gentle and effective surfactants, such as in pharmaceuticals and personal care products .

Properties

CAS No.

123005-57-2

Molecular Formula

C8 H10 N4 O

Molecular Weight

0

Origin of Product

United States

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